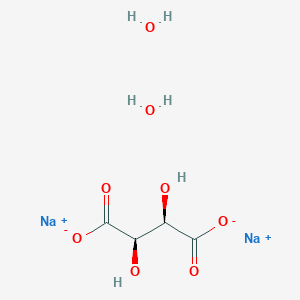

Sodium tartrate dihydrate

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |

|---|---|

CAS-Nummer |

6106-24-7 |

Molekularformel |

C4H8NaO7 |

Molekulargewicht |

191.09 g/mol |

IUPAC-Name |

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1 |

InChI-Schlüssel |

CPVIEGQEJUUMPA-OLXYHTOASA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] |

Isomerische SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na] |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O.O.[Na] |

Andere CAS-Nummern |

6106-24-7 |

Physikalische Beschreibung |

White solid; [Merck Index] |

Piktogramme |

Irritant |

Löslichkeit |

Soluble in cold water |

Synonyme |

(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Tartrate Dihydrate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of significant interest in various scientific fields. It serves as a primary standard for Karl Fischer titration due to its stable and precise water content.[1][2][3] This document outlines detailed experimental protocols for its preparation and analysis, presents key quantitative data in structured tables, and visualizes workflows for clarity.

Physicochemical Properties

This compound is the disodium (B8443419) salt of L-(+)-tartaric acid.[4] It presents as white, transparent, colorless, and odorless crystals.[1][5]

| Property | Value | Reference |

| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [5] |

| Molar Mass | 230.082 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 1.82 g/cm³ | |

| Solubility in Water | 290 g/L | |

| pH (5% solution at 25°C) | 7.0 - 8.0 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the neutralization of tartaric acid with a sodium base, such as sodium bicarbonate or sodium carbonate.[1] The resulting salt is then crystallized from the aqueous solution.

-

Dissolution: Dissolve a known molar equivalent of L-(+)-tartaric acid in distilled water in a beaker with gentle heating and stirring.

-

Neutralization: Slowly add two molar equivalents of sodium bicarbonate (or one molar equivalent of sodium carbonate) in small portions to the tartaric acid solution. Effervescence (release of CO₂) will occur. Continue addition until the fizzing ceases, indicating the completion of the reaction.

-

Filtration: If any unreacted starting material or impurities are present, filter the hot solution.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, undisturbed. Further cooling in an ice bath can promote crystallization.

-

Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol (B145695) to remove any soluble impurities.

-

Drying: Dry the purified crystals at a temperature below 150°C to prevent the loss of water of hydration. Store the final product in a desiccator.

References

Unveiling the Precision of Nature: A Technical Guide to the Crystal Structure of Sodium Tartrate Dihydrate

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of significant interest to researchers, scientists, and professionals in drug development. Renowned for its piezoelectric properties and its use as a primary standard in Karl Fischer titration, a precise understanding of its three-dimensional atomic arrangement is crucial for its application and for advancing crystallographic studies. This document provides a comprehensive overview of its crystal lattice, molecular geometry, and the experimental protocols used for its structural determination.

Crystal Structure and Unit Cell Parameters

Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁, a non-centrosymmetric space group consistent with its observed piezoelectric behavior.[1] The crystal structure was first elucidated by Ambady and Kartha in 1968 through single-crystal X-ray diffraction.[1] The unit cell parameters, refined using diffractometer data, are summarized in the table below. The unit cell contains four formula units of this compound.[1]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 11.460 ± 0.005 Å[1] |

| b | 14.670 ± 0.005 Å[1] |

| c | 4.959 ± 0.003 Å[1] |

| Volume (V) | 833.9 ų |

| Formula Units per Unit Cell (Z) | 4[1] |

| Measured Density (ρ) | 1.818 g/cm³ |

Atomic Coordinates and Molecular Geometry

The asymmetric unit of this compound consists of two sodium ions, one tartrate molecule, and two water molecules. The tartrate ion itself is composed of two planar halves, each containing a carboxyl group, a tetrahedral carbon, and a hydroxyl oxygen atom.[1] A notable feature of the structure is that the two C(H)O(H)COO groups of the tartrate ion are not identical.[1] The precise arrangement of these atoms, determined through Fourier and Patterson syntheses, is detailed in the following table of fractional atomic coordinates.

| Atom | x | y | z |

| Na(1) | 0.2335 | 0.0818 | 0.2007 |

| Na(2) | 0.4188 | 0.2163 | 0.7042 |

| O(1) | 0.0163 | 0.1912 | 0.8112 |

| O(2) | 0.0881 | 0.2871 | 0.5483 |

| O(3) | 0.1651 | 0.0441 | 0.8173 |

| O(4) | 0.3541 | 0.0901 | 0.5453 |

| O(5) | 0.4481 | 0.3801 | 0.8113 |

| O(6) | 0.3188 | 0.4512 | 0.5482 |

| C(1) | 0.0911 | 0.2163 | 0.6581 |

| C(2) | 0.1842 | 0.1441 | 0.6542 |

| C(3) | 0.2811 | 0.1718 | 0.8211 |

| C(4) | 0.3732 | 0.4012 | 0.6583 |

| O(W1) | 0.0998 | 0.4512 | 0.1887 |

| O(W2) | 0.3811 | 0.0118 | 0.1878 |

Data extracted from Ambady, G. K., & Kartha, G. (1968). The crystal and molecular structure of sodium D-tartrate dihydrate. Acta Crystallographica Section B: Structural Science, 24(11), 1540-1547.

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles within the tartrate anion and the coordination of the sodium ions are critical to understanding the stability and properties of the crystal. The tartrate ion's carbon backbone lies in a plane.[1] Both sodium ions are six-coordinated, forming distorted octahedra with oxygen atoms from the tartrate and water molecules.[1]

| Bond | Length (Å) | Angle | Value ( ° ) |

| C(1)-O(1) | 1.26 | O(1)-C(1)-O(2) | 124.5 |

| C(1)-O(2) | 1.25 | O(1)-C(1)-C(2) | 117.5 |

| C(1)-C(2) | 1.54 | O(2)-C(1)-C(2) | 118.0 |

| C(2)-O(3) | 1.43 | C(1)-C(2)-O(3) | 110.1 |

| C(2)-C(3) | 1.57 | C(1)-C(2)-C(3) | 109.8 |

| C(3)-O(4) | 1.44 | O(3)-C(2)-C(3) | 112.5 |

| C(3)-C(4) | 1.55 | C(2)-C(3)-O(4) | 111.3 |

| C(4)-O(5) | 1.27 | C(2)-C(3)-C(4) | 108.5 |

| C(4)-O(6) | 1.24 | O(4)-C(3)-C(4) | 111.8 |

| Na(1)-O(3) | 2.41 | O(5)-C(4)-O(6) | 125.1 |

| Na(1)-O(4) | 2.45 | O(5)-C(4)-C(3) | 117.2 |

| Na(1)-O(W2) | 2.38 | O(6)-C(4)-C(3) | 117.7 |

| Na(2)-O(1) | 2.50 | ||

| Na(2)-O(5) | 2.42 | ||

| Na(2)-O(W1) | 2.36 |

Data extracted from Ambady, G. K., & Kartha, G. (1968). The crystal and molecular structure of sodium D-tartrate dihydrate. Acta Crystallographica Section B: Structural Science, 24(11), 1540-1547.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures.

Crystal Growth

Single crystals of this compound were grown from an aqueous solution of the commercially available salt at room temperature.[1] Slow evaporation of the solvent is a common method to yield high-quality crystals suitable for X-ray diffraction analysis.

Data Collection and Processing

The crystallographic data was obtained using the single-crystal X-ray diffraction technique. The initial analysis was performed using Weissenberg photography, a film-based method.[1] The intensity data were collected by rotating the crystal about its short c-axis.[1] For the final refinement, more accurate data was collected using a diffractometer.[1]

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The positions of the sodium atoms were initially determined from a 3-D sharpened Patterson map.[1] These positions were then used to compute an alpha synthesis, which revealed the locations of ten more atoms.[1] A subsequent Fourier synthesis, incorporating the phase information from these twelve atoms, unveiled the remaining atoms of the structure.[1]

The complete structure was then refined using the least-squares method with isotropic thermal parameters for all atoms.[1] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final R-index of 0.035, indicating a high degree of accuracy in the determined structure.[1]

Crystallographic Data Relationships

The following diagram illustrates the logical flow and relationship between the key crystallographic data points for this compound.

Conclusion

The crystal structure of this compound, as determined by Ambady and Kartha, provides a detailed atomic-level understanding of this important compound. The orthorhombic crystal system, the specific arrangement of atoms, the coordination of the sodium ions, and the extensive network of hydrogen bonds all contribute to its unique chemical and physical properties. This technical guide serves as a comprehensive resource for professionals in the fields of crystallography, materials science, and pharmaceutical development, offering a foundational understanding of this meticulously ordered crystalline solid.

References

Spectroscopic Properties of Sodium Tartrate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of sodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This compound is widely used as a primary standard for Karl Fischer titration, an excipient in pharmaceutical formulations, and a reagent in various chemical syntheses.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for quality control, analytical method development, and material characterization.

Molecular Structure and Crystallography

This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The tartrate ion exists in a staggered conformation, and the sodium ions are coordinated to the carboxylate and hydroxyl groups of the tartrate anions, as well as to the water molecules. This intricate network of coordination and hydrogen bonding governs the material's solid-state properties and influences its spectroscopic signatures.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. Both Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the tartrate anion and the water of hydration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, C=O, and C-O stretching and bending vibrations.

Table 1: Summary of Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3500 - 3200 | Strong, Broad | O-H stretching (water of hydration and hydroxyl groups) |

| ~2980 - 2900 | Medium | C-H stretching |

| ~1610 | Strong | Asymmetric C=O stretching (carboxylate) |

| ~1450 | Medium | C-H bending |

| ~1400 | Strong | Symmetric C=O stretching (carboxylate) |

| ~1120 - 1050 | Strong | C-O stretching (C-OH and C-O-C) |

| Below 1000 | Medium to Weak | Fingerprint region (various bending and skeletal modes) |

Raman Spectroscopy

The Raman spectrum of this compound provides valuable information about the non-polar vibrations within the molecule and the crystal lattice.

Table 2: Summary of Major Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 - 3200 | Weak | O-H stretching |

| ~2950 | Strong | C-H stretching |

| ~1410 | Medium | Symmetric C=O stretching (carboxylate) |

| ~1100 - 1000 | Medium | C-C stretching |

| ~900 - 800 | Medium | C-C stretching and C-H bending |

| Below 400 | Strong | Lattice vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure of sodium tartrate. The spectra are typically acquired in deuterium (B1214612) oxide (D₂O) to avoid interference from the solvent protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of sodium tartrate in D₂O is simple, showing a single peak for the two equivalent methine protons.

Table 3: ¹H NMR Data for Sodium Tartrate in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.3 | Singlet | 2 x CH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in D₂O shows two distinct signals corresponding to the carboxylate and the methine carbons.

Table 4: ¹³C NMR Data for Sodium Tartrate in D₂O

| Chemical Shift (ppm) | Assignment |

| ~180 | 2 x COO⁻ |

| ~75 | 2 x CH(OH) |

UV-Visible Spectroscopy

This compound is a salt of a fully saturated dicarboxylic acid. As such, it does not possess any chromophores that absorb significantly in the UV-Visible region (200-800 nm). The absence of π-systems or d-d electronic transitions results in a lack of characteristic absorption bands. Its UV-Vis spectrum is typically characterized by a featureless, low absorbance profile, making it a suitable non-absorbing excipient in formulations where the active pharmaceutical ingredient is analyzed by UV-Vis spectrophotometry. Any observed absorbance is generally attributed to scattering or impurities.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the homogenous mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder, and the sample spectrum is acquired.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Raman Spectroscopy

-

Sample Preparation:

-

A small amount of the crystalline powder is placed on a microscope slide or packed into a capillary tube.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and analyzed by the spectrometer.

-

Spectra are typically recorded over a Raman shift range of 200-3500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

-

Data Acquisition:

-

Both ¹H and ¹³C NMR spectra are acquired. A solvent suppression technique may be used for the ¹H spectrum to minimize the residual HDO signal.

-

UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

-

-

Instrumentation:

-

A double-beam UV-Visible spectrophotometer is used.

-

-

Data Acquisition:

-

The spectrophotometer is blanked with deionized water.

-

The absorbance spectrum of the sample solution is recorded from 200 to 800 nm in a quartz cuvette.

-

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust basis for its identification and characterization. The combination of vibrational and nuclear magnetic resonance spectroscopy offers a comprehensive understanding of its molecular structure in both the solid and solution states. The lack of significant UV-Visible absorbance is also a key characteristic of this compound. The data and protocols presented in this guide are intended to support the work of researchers and professionals in ensuring the quality and performance of materials and products that incorporate this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a common laboratory reagent and food additive, undergoes a multi-stage thermal decomposition process upon heating. This guide provides a comprehensive overview of this process, detailing the dehydration and subsequent decomposition of the anhydrous salt. By synthesizing available data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA), this document presents a clear picture of the decomposition pathway, including temperature ranges, mass losses, and proposed intermediate and final products. Detailed experimental protocols and visual representations of the decomposition workflow are included to aid researchers in their understanding and further investigation of this compound.

Introduction

This compound is a salt of L-(+)-tartaric acid and is widely used in various industrial and scientific applications, including as a primary standard for Karl Fischer titration due to its stable stoichiometry.[1][2] Its behavior under thermal stress is of critical importance for its use in manufacturing processes, pharmaceutical formulations, and material science. Understanding the thermal decomposition of this compound is essential for ensuring product stability, predicting shelf-life, and controlling chemical reactions at elevated temperatures.

This technical guide consolidates the current understanding of the thermal decomposition of this compound, focusing on the distinct stages of water loss and the subsequent breakdown of the anhydrous tartrate moiety.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in a sequential process, initiated by the loss of its two molecules of water of hydration, followed by the more complex decomposition of the resulting anhydrous sodium tartrate.

Dehydration

The first phase of decomposition involves the endothermic removal of the two water molecules. This process typically occurs in two overlapping steps, as observed in thermogravimetric analysis. The theoretical mass loss for the complete dehydration is 15.66%.

-

Step 1a: Loss of the first water molecule.

-

Step 1b: Loss of the second water molecule to form anhydrous sodium tartrate (Na₂C₄H₄O₆).

Decomposition of Anhydrous Sodium Tartrate

Following dehydration, the anhydrous sodium tartrate undergoes a more energetic decomposition. While the precise mechanism for sodium tartrate is not extensively detailed in the literature, data from the closely related potassium sodium tartrate suggests a multi-step process. The decomposition of the tartrate anion is expected to proceed through the formation of intermediate species, leading to the final solid products.

A proposed pathway involves the initial breakdown of the tartrate structure, followed by the formation of sodium carbonate as a stable intermediate at higher temperatures. Further heating can lead to the decomposition of sodium carbonate to sodium oxide at very high temperatures.

Quantitative Analysis of Thermal Decomposition

The following tables summarize the quantitative data obtained from thermogravimetric and differential thermal analyses of tartrate salts. It is important to note that much of the detailed kinetic and multi-stage decomposition data comes from studies on potassium sodium tartrate tetrahydrate, which is used here as a proxy to illustrate the expected behavior of this compound due to a lack of comprehensive data on the latter.

Table 1: Dehydration Stages of this compound

| Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (%) (TGA) | Theoretical Mass Loss (%) | Process |

| 1a | Ambient - ~100 | ~64 | \multirow{2}{}{~15.4 - 15.7} | \multirow{2}{}{15.66} | Loss of first H₂O molecule |

| 1b | ~100 - ~160 | ~136 | Loss of second H₂O molecule |

Table 2: Proposed Decomposition Stages of Anhydrous Sodium Tartrate (based on analogy with potassium sodium tartrate)

| Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (%) (TGA) | Proposed Intermediate/Final Product(s) |

| 2 | ~250 - ~500 | - | ~22.4 | Formation of intermediate species (e.g., C₃H₄NaO₄·) |

| 3 | >500 | - | Further Mass Loss | Sodium Carbonate (Na₂CO₃) |

| 4 | >850 | - | Further Mass Loss | Sodium Oxide (Na₂O) |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol is based on typical parameters used for the analysis of hydrated salts.

-

Instrument: Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC). A common instrument used in related studies is the Shimadzu DTG-60.[3]

-

Sample Mass: 5 - 10 mg of this compound.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Range: Ambient to 1000 °C to ensure complete decomposition.

-

Data Acquisition: Record the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR Protocol:

-

The TGA is operated under the conditions described in section 4.1.

-

The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line (typically maintained at ~200-250 °C) to prevent condensation of the evolved gases.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

-

The intensity of specific ions (in MS) or the absorbance at specific wavenumbers (in FTIR) is plotted against temperature to create evolved gas profiles, which can be correlated with the mass loss steps observed in the TGA curve.

-

Visualization of Decomposition Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the thermal decomposition process and the experimental workflow.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA-EGA of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous salt. While the dehydration steps are relatively well-understood, the subsequent decomposition pathway of the anhydrous form is more complex and less definitively characterized. The data presented, including the proposed decomposition pathway and experimental protocols, provide a solid foundation for researchers working with this compound. Further studies, particularly those employing evolved gas analysis techniques, are needed to fully elucidate the intermediate species and final products of the thermal degradation of sodium tartrate.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O). The information is presented to support research, scientific analysis, and drug development activities where this compound is utilized, particularly as a primary standard, buffering agent, or excipient.

Core Physicochemical Properties

This compound is the disodium (B8443419) salt of L-(+)-tartaric acid and exists as a white crystalline solid. Its precise stoichiometry, including the two molecules of water of hydration, makes it an excellent primary standard for Karl Fischer titration, a critical technique for water content determination in various substances.[1][2][3]

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [1][4] |

| Molar Mass | 230.08 g/mol | [1][4] |

| Appearance | White crystalline powder or colorless crystals | [1] |

| Density | 1.82 g/cm³ | [4] |

| Melting Point | Decomposes above 120 °C | [4] |

| Solubility in Water | 290 g/L at 20 °C | |

| Solubility in Ethanol | Insoluble | [1] |

| pH (5% aqueous solution) | 7.0 - 9.0 at 25 °C | [4] |

| Water Content | 15.66% (stoichiometric) | [5] |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 11.460 Å, b = 14.670 Å, c = 4.954 Å |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for obtaining accurate and reproducible data. The following sections outline the protocols for key analytical techniques.

Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the three-dimensional atomic and molecular structure of the crystal.

Methodology:

-

Crystal Selection and Mounting:

-

Select a single crystal of this compound with dimensions of approximately 0.1-0.3 mm.

-

The crystal should be well-formed, transparent, and free of visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Maintain the crystal at a constant temperature, typically 293(2) K, during data collection.

-

Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., 0-180° in ω and φ scans).

-

Set the detector distance and exposure time to ensure good resolution and signal-to-noise ratio.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

Determine the unit cell parameters and space group from the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, and isotropic or anisotropic displacement parameters against the experimental data using a full-matrix least-squares method.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The refinement is complete when the R-factor and weighted R-factor converge to low values, and the goodness-of-fit is close to 1.

-

Thermal Analysis (TGA/DTA)

Objective: To investigate the thermal stability and decomposition behavior of the compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground this compound into an alumina (B75360) or platinum crucible.

-

-

Instrument Setup:

-

Use a simultaneous thermal analyzer (TGA/DTA).

-

Calibrate the instrument for temperature and mass using appropriate standards.

-

-

Analysis Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 500 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis:

-

The TGA curve will show mass loss as a function of temperature. The two water molecules are expected to be lost in a distinct step.

-

The DTA curve will show endothermic or exothermic peaks corresponding to thermal events such as dehydration and decomposition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 200-300 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6] This corresponds to a sample-to-KBr ratio of roughly 1:100 to 1:150.[6][7]

-

Place the mixture into a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Karl Fischer Titration

Objective: To accurately determine the water content, for which this compound serves as a primary standard.

Methodology:

-

Titrator Preparation:

-

Set up a volumetric Karl Fischer titrator.

-

Fill the titration vessel with a suitable solvent, typically anhydrous methanol.

-

Pre-titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual moisture.

-

-

Standardization of the Karl Fischer Reagent:

-

Accurately weigh approximately 100-200 mg of this compound and record the exact mass.[1]

-

Add the this compound to the conditioned titration vessel and stir to dissolve.

-

Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

-

The water equivalence factor (F) of the reagent, in mg H₂O/mL, is calculated using the following formula: F = (mass of this compound in mg × 0.1566) / volume of Karl Fischer reagent in mL[3] (The factor 0.1566 represents the theoretical mass fraction of water in this compound).[3]

-

Visualizations

The following diagrams illustrate key relationships and workflows associated with the characterization of this compound.

References

- 1. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 2. labdepotinc.com [labdepotinc.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 6106-24-7 CAS | di this compound | Laboratory Chemicals | Article No. 06027 [lobachemie.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. geo.umass.edu [geo.umass.edu]

An In-depth Technical Guide to the Molecular Geometry of Sodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of interest in pharmaceuticals and as a standard in analytical chemistry. This document summarizes key crystallographic data, outlines the experimental protocols for its determination, and visualizes the structural and procedural relationships.

Crystal and Molecular Structure

Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell.[1][2] The crystal structure is characterized by a complex three-dimensional network of sodium-oxygen coordination and hydrogen bonds involving the tartrate anions and water molecules.

The Tartrate Anion

The tartrate anion consists of two planar halves, each comprising a carboxyl group, a tetrahedral carbon, and a hydroxyl oxygen atom.[1][2] A notable feature of the tartrate ion's conformation in the solid state is that the four carbon atoms lie in a single plane.[1][2] The two halves of the tartrate ion, however, are not crystallographically identical, leading to slight variations in corresponding bond lengths and angles.[1][2]

Sodium Ion Coordination

The sodium ions are key to the crystal's structure, each being coordinated by oxygen atoms from both the tartrate anions and the water molecules. One sodium atom, Na(1), is surrounded by two water oxygen atoms and four oxygen atoms from two different tartrate molecules. The other sodium atom, Na(2), is coordinated by five oxygen atoms from three distinct tartrate molecules.[1] The majority of the Na-O distances average around 2.38 Å, which is in good agreement with the sum of the ionic radii of Na⁺ and O²⁻.[1]

Hydrogen Bonding

The molecules in the crystal are held together by a network of intermolecular hydrogen bonds, primarily facilitated by the water molecules.[1] This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data on the molecular geometry of this compound, as determined by X-ray crystallography.

Crystal Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 11.460 Å |

| b | 14.670 Å |

| c | 4.954 Å |

| Z | 4 |

Data sourced from Ambady & Kartha (1968).[1][2]

Selected Interatomic Distances (Å)

| Bond | Distance (Å) |

| C(1)-C(2) | 1.54 |

| C(2)-C(3) | 1.55 |

| C(3)-C(4) | 1.54 |

| C(1)-O(1) | 1.26 |

| C(1)-O(2) | 1.27 |

| C(4)-O(5) | 1.27 |

| C(4)-O(6) | 1.26 |

| C(2)-O(3) | 1.43 |

| C(3)-O(4) | 1.43 |

| Na(1)-O(2) | 2.36 |

| Na(1)-O(3) | 2.36 |

| Na(1)-O(6) | 2.40 |

| Na(1)-O(7) | 2.36 |

| Na(1)-O(8) | 2.40 |

| Na(2)-O(1) | 2.45 |

| Na(2)-O(4) | 2.33 |

| Na(2)-O(5) | 2.36 |

| Na(2)-O(6) | 2.99 |

| Na(2)-O(8) | 2.35 |

Note: Atom numbering is based on the original crystallographic study. Data represents a selection of key distances and is based on the work of Ambady & Kartha (1968).[1]

Selected Interatomic Angles (°)

| Angle | Value (°) |

| O(1)-C(1)-O(2) | 124.5 |

| O(5)-C(4)-O(6) | 124.1 |

| O(1)-C(1)-C(2) | 118.0 |

| O(2)-C(1)-C(2) | 117.5 |

| O(5)-C(4)-C(3) | 118.2 |

| O(6)-C(4)-C(3) | 117.7 |

| C(1)-C(2)-C(3) | 111.2 |

| C(2)-C(3)-C(4) | 110.8 |

| O(3)-C(2)-C(1) | 110.1 |

| O(3)-C(2)-C(3) | 110.9 |

| O(4)-C(3)-C(2) | 111.3 |

| O(4)-C(3)-C(4) | 109.8 |

Note: Atom numbering is based on the original crystallographic study. Data represents a selection of key angles and is based on the work of Ambady & Kartha (1968).[1]

Experimental Protocols

The determination of the molecular geometry of this compound is primarily achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Methodology

-

Crystal Growth and Selection: High-quality single crystals of this compound are grown from an aqueous solution by slow evaporation. A suitable crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector. The data collection involves measuring the intensities and positions of a large number of reflections.

-

Data Processing: The collected raw data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities are integrated to produce a list of unique reflections with their corresponding Miller indices (h, k, l) and intensities.

-

Structure Solution: The processed data is used to solve the crystal structure. For this compound, the positions of the sodium atoms were initially determined from a 3-D sharpened Patterson map.[1] These positions are then used to calculate initial phases for the structure factors.

-

Structure Refinement: An electron density map is calculated from the structure factors. The positions of the remaining non-hydrogen atoms are identified from this map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors. The refinement is monitored by the R-factor, which should converge to a low value (e.g., 0.035 for the reported structure).[1]

Visualizations

Logical Workflow for Molecular Geometry Determination

Caption: Experimental workflow for determining molecular geometry.

Simplified Representation of the Tartrate Anion and Sodium Coordination

Caption: Simplified coordination environment of sodium ions.

References

A Cornerstone of Accuracy: The History and Application of Sodium Tartrate Dihydrate in Chemical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) holds a significant, albeit often understated, position in the history of analytical chemistry. Its remarkable stability and precise water content have established it as a crucial primary standard, particularly for the determination of water content using the Karl Fischer titration method. This technical guide delves into the historical context of this compound's use in chemical analysis, provides detailed experimental protocols for key historical methods, and presents relevant quantitative data in a clear, comparative format.

From Rochelle Salt to a Primary Standard: A Historical Perspective

The story of sodium tartrate in chemical analysis is intertwined with its close relative, potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), famously known as Rochelle salt. Discovered in approximately 1675 by apothecary Pierre Seignette in La Rochelle, France, Rochelle salt found early applications in medicine as a laxative and later in the burgeoning field of electronics due to its piezoelectric properties.

In the realm of analytical chemistry, Rochelle salt became a key component of Fehling's solution , a reagent developed by Hermann von Fehling in 1849 for the detection of reducing sugars. The tartrate ions in Fehling's solution act as a chelating agent, keeping copper(II) ions soluble in the alkaline solution, which would otherwise precipitate as copper(II) hydroxide. This allowed for the characteristic redox reaction with aldehydes, forming a red precipitate of copper(I) oxide, a positive indication for reducing sugars.

While Rochelle salt played a vital role, the emergence of Karl Fischer's method for water determination in 1935 created a need for a highly stable and reliable primary standard with a precisely known water content. This compound, with its stable crystal structure incorporating exactly two molecules of water, proved to be an ideal candidate. Its non-hygroscopic nature and high purity made it superior to other potential standards, and it was gradually adopted as the primary standard for the standardization of Karl Fischer reagents.[1] The American Chemical Society (ACS) established its Committee on Analytical Reagents in 1917, and the subsequent publication of "Reagent Chemicals" provided specifications for high-purity chemicals, solidifying the role of compounds like this compound as reliable standards in analytical procedures.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, crucial for its application in chemical analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Na₂C₄H₄O₆·2H₂O |

| Molar Mass | 230.08 g/mol |

| Theoretical Water Content | 15.66% |

| Appearance | White crystalline powder |

| Solubility in Water | 290 g/L at 20°C |

| pH of 5% solution (25°C) | 7.0 - 9.0 |

Table 2: Historical ACS Reagent Grade Specifications for this compound

| Parameter | Specification (ca. 2017) |

| Assay (anhydrous basis) | 99.0 - 101.0% |

| Loss on drying at 150°C | 15.61 - 15.71% |

| Insoluble matter | ≤ 0.005% |

| Chloride (Cl) | ≤ 0.001% |

| Phosphate (PO₄) | ≤ 5 ppm |

| Sulfate (SO₄) | ≤ 0.005% |

| Ammonium (NH₄) | ≤ 0.003% |

| Calcium (Ca) | ≤ 0.01% |

| Heavy metals (as Pb) | ≤ 5 ppm |

| Iron (Fe) | ≤ 0.001% |

| Note: Specifications have evolved over time with advancements in analytical techniques. This table reflects a modern standard for comparison. |

Experimental Protocols

Standardization of Karl Fischer Reagent using this compound (Volumetric Method)

This protocol describes the classic volumetric method for standardizing Karl Fischer reagent.

Materials:

-

Karl Fischer titrator (volumetric)

-

This compound (ACS Reagent Grade)

-

Karl Fischer reagent (one-component or two-component system)

-

Anhydrous methanol (B129727)

-

Analytical balance (readable to 0.1 mg)

-

Spatula and weighing boat

Procedure:

-

Titrator Preparation: Fill the titrator's buret with the Karl Fischer reagent. Add a suitable volume of anhydrous methanol to the titration vessel to immerse the electrode tip.

-

Solvent Titration (Pre-titration): Start the titrator to titrate the water present in the methanol until a stable endpoint is reached. This ensures the solvent is dry before adding the standard.

-

Standard Preparation: Accurately weigh approximately 100-200 mg of this compound into a weighing boat. The exact mass will depend on the titer of the Karl Fischer reagent.

-

Titration of the Standard: Carefully add the weighed this compound to the conditioned methanol in the titration vessel. Ensure complete dissolution.

-

Titration: Start the titration. The Karl Fischer reagent is added from the buret until all the water from the this compound has reacted. The endpoint is detected potentiometrically by the electrode.

-

Calculation: The water equivalency factor (F) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:

F = (m * 0.1566) / V

where:

-

m = mass of this compound in mg

-

0.1566 = theoretical water content of this compound

-

V = volume of Karl Fischer reagent consumed in mL

-

-

Replicates: Repeat the procedure at least two more times and calculate the average water equivalency factor. The relative standard deviation should be within acceptable limits (typically <0.5%).

Fehling's Test for Reducing Sugars using Rochelle Salt

This protocol outlines the historical method for detecting reducing sugars using Fehling's solution.

Materials:

-

Fehling's Solution A (aqueous solution of copper(II) sulfate)

-

Fehling's Solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide)

-

Test tubes and test tube rack

-

Water bath

-

Sample solution to be tested

-

Positive control (e.g., glucose solution)

-

Negative control (e.g., sucrose (B13894) solution)

Procedure:

-

Preparation of Fehling's Reagent: In a clean test tube, mix equal volumes (e.g., 1 mL each) of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color. This mixture must be prepared fresh as it is not stable.

-

Sample Addition: Add a few drops (e.g., 0.5 mL) of the sample solution to the freshly prepared Fehling's reagent.

-

Heating: Place the test tube in a boiling water bath for 2-5 minutes.

-

Observation: Observe any color change. The formation of a yellow, green, orange, or brick-red precipitate of copper(I) oxide indicates the presence of reducing sugars. The color of the precipitate can give a semi-quantitative indication of the concentration of the reducing sugar.

-

Controls: Simultaneously perform the test with the positive and negative controls to ensure the reliability of the results. The glucose solution should yield a positive result (red precipitate), while the sucrose solution should show no change (remain blue).

Visualizing the Chemistry: Diagrams of Key Processes

To better understand the underlying chemical processes, the following diagrams illustrate the Karl Fischer titration workflow and the Fehling's test reaction pathway.

Caption: Workflow for Karl Fischer Titrant Standardization.

Caption: Reaction Pathway of Fehling's Test.

Conclusion

From its origins as a component in a qualitative test for sugars to its current status as an indispensable primary standard for moisture determination, this compound has had a rich history in analytical chemistry. Its stability, purity, and precise stoichiometry have made it a reliable cornerstone for accurate and reproducible analytical measurements. The detailed protocols and diagrams provided in this guide offer a comprehensive overview of its historical and ongoing importance, providing valuable insights for researchers, scientists, and professionals in drug development who rely on precise and accurate chemical analysis.

References

A Technical Guide to the Theoretical and Experimental Determination of Water Content in Sodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical water content of sodium tartrate dihydrate, alongside detailed experimental protocols for its verification. This compound is a stable, non-hygroscopic solid, making it an excellent primary standard for Karl Fischer titration, a benchmark method for water content determination.[1][2][3] Its precisely defined stoichiometric water content of 15.66% is crucial for the calibration and verification of analytical instrumentation.[1][2]

Theoretical Water Content

The theoretical water content of a hydrate (B1144303) is calculated based on its molecular formula and the molecular weights of its constituent parts. The calculation determines the mass percentage of water within the hydrated crystal structure.

Molecular Composition

The chemical formula for this compound is Na₂C₄H₄O₆ · 2H₂O.[4][5] This indicates that each mole of the anhydrous sodium tartrate (Na₂C₄H₄O₆) is associated with two moles of water (H₂O), known as the water of hydration.

Calculation Principle

The theoretical percentage of water is derived from the ratio of the total mass of the water of hydration to the total molar mass of the hydrated compound, multiplied by 100.[6]

The formula is as follows:

% Water = [(Mass of Water in one mole of hydrate) / (Molar Mass of Hydrate)] x 100

To perform this calculation, the following molecular weights are required:

-

Molar Mass of this compound (C₄H₈Na₂O₈) : 230.08 g/mol [4][5][7][8][9]

-

Molar Mass of Anhydrous Sodium Tartrate (C₄H₄Na₂O₆) : 194.05 g/mol [8][10][11][12]

Using these values:

-

Mass of two moles of water = 2 * 18.015 g/mol = 36.03 g/mol

-

% Water = (36.03 g/mol / 230.08 g/mol ) * 100 ≈ 15.66%

Data Summary

The quantitative data essential for understanding the water content of this compound is summarized in the table below.

| Parameter | Chemical Formula | Molar Mass ( g/mol ) | Contribution to Hydrate |

| This compound | C₄H₄Na₂O₆ · 2H₂O | 230.08[4][5][7][8] | 100% |

| Anhydrous Sodium Tartrate | C₄H₄Na₂O₆ | 194.05[8][10][11] | 84.34% |

| Water of Hydration | 2H₂O | 36.03 | 15.66% |

Logical Workflow for Calculation

The following diagram illustrates the logical steps to calculate the theoretical water content of this compound.

Caption: Logical workflow for the calculation of theoretical water content.

Experimental Protocols for Water Content Determination

The theoretical water content can be verified experimentally using several established methods. The two most common and relevant methods for pharmaceutical and research applications are Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration.

Method 1: Thermogravimetric Analysis (TGA)

This method measures the change in mass of a sample as it is heated over time. For hydrates, heating leads to the loss of water molecules, resulting in a measurable mass decrease.[6][17]

Objective: To determine the percentage of water in this compound by measuring the mass loss upon heating.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Microbalance

-

Sample pans (platinum or ceramic)

-

Spatula

-

This compound sample

Procedure:

-

Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan. Record the initial mass precisely.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 200°C at a heating rate of 10°C/min. The melting point of this compound is approximately 150°C, and the water of hydration is lost before decomposition.[9]

-

Use an inert purge gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to remove the evolved water vapor.

-

-

Data Analysis:

-

The TGA software will generate a curve of mass vs. temperature.

-

Identify the mass loss step corresponding to the dehydration process. This is typically a sharp, well-defined drop in mass.

-

Calculate the percentage mass loss using the initial mass and the final mass after the dehydration step. This percentage represents the experimental water content.

-

Method 2: Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining water content. This compound is often used as a certified reference material to standardize the KF reagent (determine its titer).[3][18]

Objective: To determine the water content of a sample using a KF titrator standardized with this compound.

Apparatus:

-

Volumetric or Coulometric Karl Fischer Titrator

-

Analytical balance

-

Spatula, syringes, and weighing boats

-

This compound (as a standard)

-

Anhydrous methanol (B129727) or other suitable solvent

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

Procedure (for Titer Determination):

-

Titrator Preparation: Fill the KF titrator with fresh, anhydrous solvent and titrate it to a dry endpoint to remove any residual moisture from the system.

-

Standard Preparation: Accurately weigh approximately 100-150 mg of this compound and record the mass to the nearest 0.1 mg.

-

Titration:

-

Carefully introduce the weighed this compound into the titration vessel.

-

Start the titration. The KF reagent is added until it has reacted with all the water from the sample. The instrument will automatically detect the endpoint.

-

Record the volume of KF reagent consumed.

-

-

Calculation of Titer:

-

The titer (in mg H₂O / mL of reagent) is calculated as follows: Titer = (Mass of this compound * 0.1566) / Volume of KF Reagent

-

The value 0.1566 corresponds to the theoretical mass fraction of water in the standard.

-

Perform the determination in triplicate and calculate the mean titer. This standardized reagent can now be used to accurately measure the water content in unknown samples.

-

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]

- 3. mt.com [mt.com]

- 4. This compound - ProChem, Inc. [prochemonline.com]

- 5. di-Sodium tartrate dihydrate for analysis EMSURE 6106-24-7 [sigmaaldrich.com]

- 6. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]

- 7. This compound | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 9. americanelements.com [americanelements.com]

- 10. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 868-18-8 CAS | SODIUM DL-TARTRATE ANHYDROUS | Laboratory Chemicals | Article No. 06028 [lobachemie.com]

- 12. Sodium DL-tartrate, anhydrous, 99%+ 868-18-8 India [ottokemi.com]

- 13. careers360.com [careers360.com]

- 14. webqc.org [webqc.org]

- 15. quora.com [quora.com]

- 16. How Much Water is a Mole of Water? [thoughtco.com]

- 17. m.youtube.com [m.youtube.com]

- 18. EP1356275A2 - Calibration standards, methods, and kits for water determination by karl fischer titration - Google Patents [patents.google.com]

Sodium Tartrate Dihydrate (CAS 6106-24-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium tartrate dihydrate, a salt of L-(+)-tartaric acid, is a crucial reagent in various scientific and pharmaceutical applications. Its precise stoichiometry and stability make it an invaluable standard in analytical chemistry, particularly for moisture determination. This technical guide provides an in-depth overview of the core properties and applications of this compound, with a focus on data presentation, experimental protocols, and visual workflows to support research and development activities.

Physicochemical Properties

This compound is a white crystalline powder known for its stability under normal conditions.[1] It is widely utilized for its buffering properties and as a primary standard in Karl Fischer titration due to its stable and precise water content of 15.66%.[2][3][4]

| Property | Value | References |

| CAS Number | 6106-24-7 | [2][5] |

| Molecular Formula | C₄H₄Na₂O₆·2H₂O | [2][6] |

| Molecular Weight | 230.08 g/mol | [6][7][8] |

| Appearance | White crystalline powder or colorless crystals | [2][9] |

| Melting Point | 120 °C | [6][9] |

| Decomposition Temperature | >120 °C | [10] |

| Density | 1.82 g/cm³ | [6][8][10] |

| Bulk Density | ~460 kg/m ³ | [8][10][11] |

| Solubility in Water | 290 g/L at 20 °C; 29 g/100 g at 60°C | [6][8][10] |

| Solubility in other solvents | Insoluble in ethanol | [9] |

| pH of 5% aqueous solution | 7.0 - 9.0 at 25 °C | [6][10] |

| Optical Rotation | +25.0° to +27.0° (c=10 in water) | [6] |

Crystal and Molecular Structure

Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P21212~. The tartrate ion is composed of two planar halves, with the four carbon atoms residing in a single plane. The molecular structure is held together by intermolecular hydrogen bonds facilitated by the water molecules of hydration.[12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Technique | Source/Reference |

| Infrared (IR) | KBr Wafer / FTIR | [7][13] |

| Raman | [7] | |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR | [7][14][15] |

Applications in Research and Drug Development

This compound serves several key functions in research and pharmaceutical settings:

-

Primary Standard for Karl Fischer Titration: Due to its stable and exact water content (15.66%), it is the preferred primary standard for the standardization of Karl Fischer reagents used in moisture determination.[3][4][5][6][16][17][18][19][20][21][22]

-

Buffering Agent: Its ability to maintain a stable pH makes it a useful component in various biochemical and cell culture media.[2][23]

-

Food Additive: It is used as an emulsifier and binding agent in food products under the E number E335.[5]

-

Synthesis of Metal Complexes: It can be used in the preparation of solid-state compounds with bivalent metal ions and in the synthesis of metal oxide nanoparticles.[24][25]

-

Potential Therapeutic Effects: Research has indicated that tartaric acid, the parent compound, exhibits vasodilatory and antihypertensive effects.[26]

Experimental Protocols

Standardization of Karl Fischer Reagent using this compound

This protocol outlines the volumetric titration method for determining the water equivalent of a Karl Fischer reagent.

Materials and Equipment:

-

Karl Fischer Titrator (volumetric)

-

Titration vessel

-

Burette

-

Analytical balance (readable to 0.1 mg)

-

This compound (CAS 6106-24-7), finely powdered

-

Anhydrous Methanol (B129727) (or other suitable solvent)

-

Karl Fischer Reagent

Methodology:

-

Vessel Preparation: Add a sufficient volume of anhydrous methanol to the titration vessel to cover the electrode.

-

Pre-Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint. This step removes any residual moisture from the solvent and the vessel. Record the volume of reagent used.

-

Sample Preparation and Addition: Accurately weigh approximately 150-350 mg of finely powdered this compound.[27] Carefully transfer the weighed standard to the conditioned titration vessel.

-

Titration: Stir the solution to dissolve the this compound completely.[28] Titrate the sample with the Karl Fischer reagent to a stable electrometric endpoint. Record the volume of the titrant consumed.

-

Calculation: Calculate the water equivalence factor (F) of the Karl Fischer reagent in mg of water per mL of reagent using the following formula:

F = (0.1566 * w) / v

Where:

Workflow for Karl Fischer Titration Standardization

Caption: A flowchart illustrating the key steps in the standardization of Karl Fischer reagent using this compound.

Safety and Handling

This compound is generally considered stable and non-hazardous under normal laboratory conditions.[1][24][29] However, it is recommended to handle it with appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid dust inhalation.[1] It is incompatible with strong oxidizing agents.[10][24][29]

Conclusion

This compound (CAS 6106-24-7) is a well-characterized and highly reliable chemical compound with significant applications in research, particularly in analytical chemistry and drug development. Its defined stoichiometry and stable water of hydration make it an indispensable primary standard for Karl Fischer titration, ensuring the accuracy and reliability of moisture content determination. The comprehensive data and protocols provided in this guide aim to support scientists and researchers in the effective utilization of this important reagent.

References

- 1. aandd.jp [aandd.jp]

- 2. CAS 6106-24-7: this compound | CymitQuimica [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 6. 6106-24-7 CAS | di this compound | Laboratory Chemicals | Article No. 06027 [lobachemie.com]

- 7. This compound | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]

- 9. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sentezlab.com [sentezlab.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. This compound [webbook.nist.gov]

- 14. Sodium tartrate(868-18-8) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. mt.com [mt.com]

- 19. Sodium Tartrate, Dihydrate, Crystal, Reagent, ACS, 99-101%, Spectrum Chemical 125 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]

- 20. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Aquagent®, di-Sodium tartrate dihydrate, secondary standard for volumetric Karl-Fischer titration - Scharlab [scharlab.com]

- 23. Sodium L-(+)-tartrate dihydrate, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 24. Dithis compound | 6106-24-7 [chemicalbook.com]

- 25. atamankimya.com [atamankimya.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 28. xylemanalytics.com [xylemanalytics.com]

- 29. columbuschemical.com [columbuschemical.com]

The Hygroscopic Nature of Sodium Tartrate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a well-established analytical standard, particularly for Karl Fischer titration, due to its precise and stable water content of 15.66%.[1] While generally considered non-hygroscopic and stable under ambient conditions, this technical guide delves into the nuanced hygroscopic behavior of this compound, providing a comprehensive understanding for researchers, scientists, and drug development professionals who rely on its stability. Recent studies have revealed that its interaction with atmospheric moisture can be influenced by factors such as its synthesis and drying processes, leading to potential variations in its water content when exposed to different humidity levels.

Physicochemical Properties

This compound is the disodium (B8443419) salt of L-(+)-tartaric acid and exists as transparent, colorless, and odorless crystals. Its crystal structure precisely accommodates two molecules of water, contributing to its stoichiometric water content.

Hygroscopic Behavior and Moisture Sorption

The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. While this compound is classified as non-hygroscopic, experimental data from water sorption isotherm studies indicate that its stability can be conditional.

A key study investigated the hygroscopic stability of four different samples of this compound at 25°C using dynamic vapor sorption (DVS) analysis. The results, summarized in the table below, demonstrate that while some samples exhibit minimal water uptake even at high relative humidities, others show a significant increase in mass, particularly at relative humidities above 68%.

Quantitative Data from Moisture Sorption Isotherm Analysis

The following table summarizes the percentage mass increase of four different this compound samples at various water activity (aw) levels at 25°C. Water activity is a measure of the partial vapor pressure of water in a substance and is directly related to the equilibrium relative humidity (RH), where RH (%) = aw x 100.

| Water Activity (aw) | Relative Humidity (%) | Sample 1 Mass Increase (%) | Sample 2 Mass Increase (%) | Sample 3 Mass Increase (%) | Sample 4 Mass Increase (%) |

| 0.175 | 17.5 | 0.00 | 0.00 | 0.00 | 0.00 |

| 0.33 | 33.0 | 0.02 | 0.01 | 0.01 | 0.03 |

| 0.43 | 43.0 | 0.03 | 0.02 | 0.01 | 0.05 |

| 0.58 | 58.0 | 0.04 | 0.03 | 0.02 | 0.08 |

| 0.68 | 68.0 | 0.05 | 0.04 | 0.03 | 0.15 |

| 0.75 | 75.0 | 0.08 | 0.06 | 0.04 | 0.25 |

| 0.85 | 85.0 | 0.12 | 0.07 | 0.05 | 0.44 |

Data adapted from a study on the certification of reference materials of this compound.[2]

These findings highlight that the hygroscopic stability of this compound can be sample-dependent, likely due to variations in the synthesis and drying processes during manufacturing.[2] For instance, Sample 4 in the study showed a marked increase in mass at relative humidities above 68%, indicating a greater propensity for water sorption.[2] This variability underscores the importance of proper storage and handling to maintain the integrity of this compound as a reference standard. For optimal stability, it is recommended to store the material in an environment with a relative humidity ranging from 15% to 60%.[2]

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of vapor sorption or desorption by a sample at controlled temperature and relative humidity.

Objective: To determine the moisture sorption isotherm of this compound.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed and placed in the sample pan of the DVS instrument.

-

Drying: The sample is initially dried in the DVS chamber under a stream of dry nitrogen (0% relative humidity) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the dry weight of the sample.

-

Sorption Phase: The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a pre-set mass change over time, e.g., dm/dt ≤ 0.002%/min).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the mass change is monitored at each step until equilibrium.

-

Data Analysis: The change in mass at each RH step is recorded and used to calculate the percentage of water sorbed by the sample. The moisture sorption isotherm is then generated by plotting the equilibrium moisture content against the relative humidity.

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is a standard method for determining the water content of a substance.

Objective: To accurately measure the water content of a this compound sample.

Apparatus: A Karl Fischer titrator (volumetric or coulometric), titration vessel, and appropriate Karl Fischer reagents.

Methodology:

-

Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), and the Karl Fischer reagent is added to neutralize any residual water in the solvent until a stable endpoint is reached.

-

Standardization: The Karl Fischer reagent is standardized using a known amount of a water standard, often this compound itself. A precisely weighed amount of this compound (e.g., 150-350 mg) is added to the titration vessel.

-

Titration: The sample is then titrated with the Karl Fischer reagent until the endpoint is reached. The volume of the reagent consumed is recorded.

-

Calculation: The water equivalence factor (F) of the Karl Fischer reagent is calculated using the following formula: F (mg/mL) = (0.1566 × W) / V where:

-

0.1566 is the theoretical water content of this compound

-

W is the weight of the this compound in mg

-

V is the volume of the Karl Fischer reagent consumed in mL

-

Visualizations

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: Factors influencing the water content of this compound.

References

Methodological & Application

Application Notes and Protocols for Karl Fischer Titration using Sodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karl Fischer (KF) titration is a widely used analytical method for the quantitative determination of water content in a variety of solid, liquid, and gaseous samples. The accuracy of this method relies on the precise standardization of the Karl Fischer reagent. Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a primary standard for the standardization of Karl Fischer reagents, particularly in volumetric titration.[1][2] It is a stable, non-hygroscopic crystalline solid with a stoichiometric water content of 15.66%.[3][4] This document provides detailed application notes and protocols for the use of this compound as a primary standard in Karl Fischer titration.

Principle of Karl Fischer Titration

The Karl Fischer titration is based on a chemical reaction between water, iodine, sulfur dioxide, a base (typically an amine like imidazole (B134444) or pyridine), and an alcohol (like methanol (B129727) or ethanol). The endpoint of the titration is reached when all the water in the sample has been consumed by the iodine in the KF reagent. This can be detected either volumetrically or coulometrically.

Quantitative Data Summary

The theoretical and practical data associated with the use of this compound for Karl Fischer titration are summarized in the tables below.

| Parameter | Value | Reference |

| Chemical Formula | Na₂C₄H₄O₆·2H₂O | [5] |

| Molecular Weight | 230.08 g/mol | [5] |

| Theoretical Water Content | 15.66% (w/w) | [3][1][4] |

| Appearance | White crystalline powder | |

| Solubility in Methanol | Limited/Slightly soluble | [4][6][7] |

| Titration Type | Recommended Sample Weight of this compound | Expected Titer Value (for a 5 mg/mL KF reagent) |

| Volumetric Titration | 100 - 200 mg | Approximately 5 mg/mL |

| Coulometric Titration (using an external standard) | 20 - 100 mg (dissolved in a suitable solvent) | N/A (instrument calibration) |

Experimental Protocols

Standardization of Volumetric Karl Fischer Reagent

This protocol outlines the steps for determining the water equivalent (titer) of a volumetric Karl Fischer reagent using this compound.

Materials and Equipment:

-

Volumetric Karl Fischer titrator

-

Analytical balance (readable to 0.1 mg)

-

This compound (analytical grade)

-

Anhydrous Methanol (or other suitable KF solvent)

-

Karl Fischer Reagent (one-component or two-component system)

-

Weighing boat or paper

-

Spatula

-

Dessicator for storing the standard

Protocol:

-

Titrator Preparation:

-

Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Fill the burette with the Karl Fischer reagent.

-

Add a suitable volume of anhydrous methanol (typically 20-25 mL) to the titration vessel to cover the electrode tip.[8]

-

-

Solvent Pre-titration:

-

Start the titrator and perform a pre-titration on the solvent to neutralize any residual water. The instrument will indicate when the solvent is "dry" and ready for sample analysis.

-

-

Preparation and Addition of this compound:

-

Accurately weigh approximately 100-200 mg of this compound into a weighing boat.[8] Record the exact weight to the nearest 0.1 mg.

-

Carefully transfer the weighed this compound into the titration vessel. Ensure complete transfer.

-

-

Titration:

-

Start the titration immediately after adding the standard.

-

The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

-

Record the volume of KF reagent consumed (V) in mL.

-

Due to the limited solubility of this compound in methanol, ensure the sample is fully dissolved before starting the titration.[4][6][7] Gentle stirring can aid dissolution.

-

-

Calculation of Water Equivalent (Titer):

-

The water equivalent (F) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula: F = (W x 0.1566) / V Where:

-

-

Replicate Analysis:

-

Repeat the standardization procedure at least two more times.

-

The relative standard deviation (RSD) of the titer values should be within an acceptable range (typically ≤ 0.5%).

-

Verification of Coulometric Karl Fischer Titrator Performance

This protocol describes the use of a this compound solution to verify the performance of a coulometric Karl Fischer titrator.

Materials and Equipment:

-

Coulometric Karl Fischer titrator

-

Analytical balance (readable to 0.1 mg)

-

This compound (analytical grade)

-

Anhydrous, high-purity solvent (e.g., methanol, DMSO)

-

Volumetric flask (e.g., 10 mL or 25 mL), dried

-

Microsyringe

-

Dessicator for storing the standard

Protocol:

-

Titrator Preparation:

-

Ensure the coulometric Karl Fischer titrator is clean, dry, and the reagents are in good condition.

-

Allow the titrator to stabilize and reach a low, stable drift rate.

-

-

Preparation of a Standard Water Solution:

-

Accurately weigh a known amount of this compound (e.g., 100 mg) into a dry volumetric flask.

-

Dissolve the this compound in a known volume of a suitable anhydrous solvent (e.g., 10 mL of methanol). Note that ultrasound-assisted extraction can be a rapid and reproducible method for preparing these standards.[10]

-

Calculate the theoretical water concentration of the solution in µg/mL.

-

-

Injection of the Standard Solution:

-

Using a microsyringe, accurately withdraw a known volume of the standard solution (e.g., 100 µL).

-

Inject the standard solution into the coulometric titration cell.

-

-

Measurement:

-

The titrator will automatically titrate the water from the injected standard and display the result in µg of water.

-

-

Performance Verification:

-

Compare the measured amount of water with the theoretical amount calculated from the standard solution. The recovery should be within an acceptable range (e.g., 98-102%).

-

Repeat the measurement several times to assess the precision of the instrument.

-

Visualizations

Caption: Chemical reaction pathway of the Karl Fischer titration.

Caption: Experimental workflow for Karl Fischer reagent standardization.

References

- 1. mgscientific.com [mgscientific.com]

- 2. Aquagent®, di-Sodium tartrate dihydrate, secondary standard for volumetric Karl-Fischer titration, Tartaric acid sodium salt dihydrate - Scharlab [scharlab.com]

- 3. This compound 15.66 % | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 4. quveon.com [quveon.com]

- 5. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]

- 6. dl.icdst.org [dl.icdst.org]

- 7. mt.com [mt.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]